

solubility of 2-propyl-1H-imidazole-4,5-dicarbonitrile in organic solvents

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Compound of Interest

Compound Name: *2-propyl-1H-imidazole-4,5-dicarbonitrile*

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An In-depth Technical Guide to the Solubility of **2-propyl-1H-imidazole-4,5-dicarbonitrile** in Organic Solvents

Authored by a Senior Application Scientist Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For **2-propyl-1H-imidazole-4,5-dicarbonitrile**, a key heterocyclic building block in organic synthesis, understanding its solubility profile is paramount for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights based on its molecular structure, and presents a robust, validated experimental protocol for its quantitative determination in various organic solvents.

Introduction: The Central Role of Solubility

2-propyl-1H-imidazole-4,5-dicarbonitrile is a substituted imidazole derivative featuring a non-polar propyl group and two highly polar nitrile functionalities.^[1] This unique combination of moieties makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.^[1] The journey of any chemical compound from the

laboratory to a final application—be it a synthetic reaction vessel or a drug product—is fundamentally governed by its ability to dissolve in a given medium. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and low bioavailability in drug development.

This technical guide is designed for researchers, chemists, and formulation scientists. It moves beyond a simple listing of data to explain the underlying chemical principles that dictate the solubility of **2-propyl-1H-imidazole-4,5-dicarbonitrile**, empowering the reader to make informed decisions in solvent selection and experimental design.

Physicochemical Profile: Decoding the Molecular Structure

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.^[2] An analysis of the key physicochemical descriptors for **2-propyl-1H-imidazole-4,5-dicarbonitrile** provides the basis for predicting its solubility behavior.

Property	Value	Source	Implication for Solubility
Molecular Formula	C ₈ H ₈ N ₄	[3][4]	Provides the elemental composition.
Molecular Weight	160.18 g/mol	[3][4][5]	A relatively low molecular weight, which generally favors solubility.[6]
Appearance	Colorless crystalline solid	[1]	Indicates a stable crystal lattice that must be overcome by solvent-solute interactions for dissolution to occur.
Melting Point	141-143°C	[3]	A moderate melting point suggests significant intermolecular forces in the solid state.
Topological Polar Surface Area (TPSA)	76.3 Å ²	[4][5]	This value indicates a significant polar character, driven by the nitrogen atoms of the imidazole ring and the two nitrile groups. Suggests favorable interactions with polar solvents.
logP (Octanol-Water Partition Coefficient)	1.11	[3]	A positive logP value indicates a slight preference for a non-polar (lipophilic) environment over

water, but the value is low enough to suggest solubility in polar organic solvents.

Hydrogen Bond Donors	1 (from the imidazole N-H)	[4]	Can donate a hydrogen bond to electronegative atoms in a solvent (e.g., the oxygen in alcohols or ketones).
Hydrogen Bond Acceptors	3 (from the imidazole and nitrile nitrogens)	[4]	Can accept hydrogen bonds from protic solvents (e.g., the hydroxyl hydrogen in alcohols).

Expert Analysis: The molecular architecture of **2-propyl-1H-imidazole-4,5-dicarbonitrile** presents a duality. The imidazole ring and dinitrile groups contribute significant polarity and hydrogen bonding potential, favoring solubility in polar solvents. Conversely, the 3-carbon propyl chain introduces a non-polar, lipophilic character. This balance dictates that the compound will exhibit its highest solubility in polar organic solvents that can effectively solvate both the polar and non-polar regions of the molecule. Its solubility in water is expected to be low, while its solubility in purely non-polar solvents like hexane will likely be negligible.[1]

Qualitative Solubility Overview

Based on available data and the physicochemical analysis, a general solubility profile can be established. The compound is reported to be soluble in several common classes of organic solvents while exhibiting low solubility in water.[1]

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	Capable of hydrogen bonding with the imidazole N-H (as an acceptor) and the nitrogen atoms (as a donor), effectively solvating the polar groups.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF)	Soluble	Possess large dipole moments to interact with the polar nitrile and imidazole groups.
Esters	Ethyl Acetate	Soluble	Lacks H-bond donation but can accept H-bonds.
Halogenated	Dichloromethane	Sparingly Soluble	Moderately polar, capable of dipole-dipole interactions and accepting hydrogen bonds.
Non-Polar	Hexane, Toluene	Insoluble	Lower polarity than the above classes; may be less effective at disrupting the crystal lattice.
			Lacks the polarity and hydrogen bonding capability to interact favorably with the polar functional groups of the solute. [2]

Aqueous	Water	Low Solubility	The non-polar propyl chain and the overall molecular structure limit favorable interactions with the highly ordered hydrogen-bonding network of water. [1]
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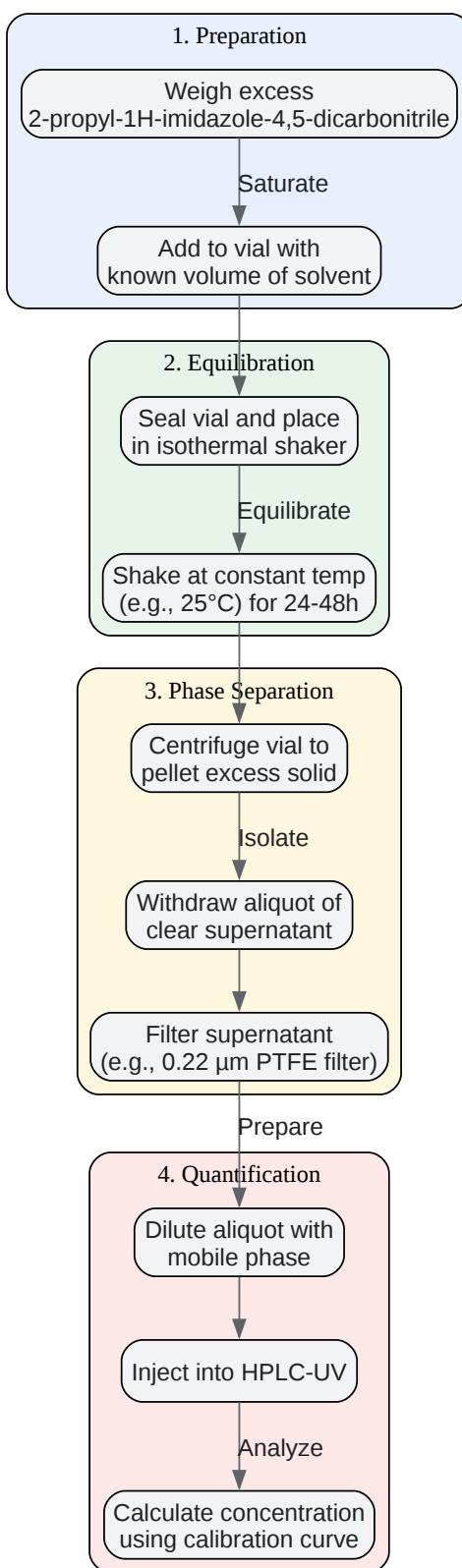
Quantitative Solubility Determination: A Validated Protocol

While qualitative assessments are useful, precise quantitative data is essential for applications such as process chemistry and formulation. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[\[6\]](#)

Principle and Causality

This method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. By adding an excess of the solid to the solvent, we ensure that the resulting solution is saturated. After allowing sufficient time for equilibrium to be reached, the concentration of the dissolved compound in the liquid phase is measured, which, by definition, is its solubility under those conditions. The choice of 24-48 hours for equilibration is critical to ensure the dissolution process has reached a plateau and is not kinetically limited.[\[6\]](#)

Experimental Workflow Diagram

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Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

- Preparation of Stock Standards: Accurately prepare a stock solution of **2-propyl-1H-imidazole-4,5-dicarbonitrile** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Use this stock to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
- Sample Preparation: To a series of 4 mL glass vials, add an excess amount of solid **2-propyl-1H-imidazole-4,5-dicarbonitrile** (e.g., 10-20 mg, enough to ensure solid remains after equilibration).
- Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours.
- Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.
- Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. For an additional purification step, filter the aliquot through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). This step is crucial to remove any fine particulates that could interfere with analysis.
- Quantification (HPLC-UV):
 - Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
 - Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.
 - Example HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV scan (e.g., ~230 nm)
- Injection Volume: 10 μ L
- Data Analysis:
 - Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient ($R^2 > 0.99$).
 - Use the peak area of the diluted sample and the regression equation to calculate its concentration.
 - Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or μ g/mL.

Safety and Handling

2-propyl-1H-imidazole-4,5-dicarbonitrile contains cyano groups and should be handled with care.^[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust, ingestion, and contact with skin and eyes. Consult the material's Safety Data Sheet (SDS) before use.^[1]

Conclusion

The solubility of **2-propyl-1H-imidazole-4,5-dicarbonitrile** is governed by the interplay of its polar imidazole and dinitrile functionalities and its non-polar propyl chain. This structure results in favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding such as alcohols, and moderate to high solubility in polar aprotic solvents like ketones and esters. Its solubility in water and non-polar hydrocarbons is limited. For precise and reliable data, a systematic experimental approach, such as the isothermal shake-flask method coupled

with HPLC analysis, is essential. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately determine and intelligently apply solubility data in their work, accelerating progress in both synthetic chemistry and drug development.

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